Antibacterial agent 86
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Overview
Description
Antibacterial Agent 86 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 86 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, which is then functionalized through a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 86 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Antibacterial Agent 86 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and test the efficacy of new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of Antibacterial Agent 86 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the peptidoglycan biosynthesis pathway, leading to the disruption of cell wall integrity and ultimately causing bacterial cell death. The compound also interferes with bacterial protein synthesis by binding to ribosomal subunits, further inhibiting bacterial growth.
Comparison with Similar Compounds
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis but has a different core structure.
Vancomycin: Another cell wall synthesis inhibitor, used primarily for Gram-positive bacteria.
Ciprofloxacin: A broad-spectrum antibiotic that targets bacterial DNA gyrase, differing in its mechanism of action.
Uniqueness: Antibacterial Agent 86 is unique due to its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This dual targeting makes it particularly effective against multi-drug resistant bacterial strains, offering a significant advantage over other antibiotics that typically have a single mode of action.
Properties
Molecular Formula |
C30H41N3O5S2 |
---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[4-(2-hydroxyethylamino)thieno[2,3-d]pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C30H41N3O5S2/c1-6-28(4)15-21(29(5)17(2)7-10-30(18(3)24(28)37)11-8-20(35)23(29)30)38-22(36)16-40-27-32-25(31-12-13-34)19-9-14-39-26(19)33-27/h6,9,14,17-18,21,23-24,34,37H,1,7-8,10-13,15-16H2,2-5H3,(H,31,32,33)/t17-,18+,21-,23+,24+,28-,29+,30+/m1/s1 |
InChI Key |
OIPVHCZBSVMOCV-FHIMZPHNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=NC(=C5C=CSC5=N4)NCCO)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=NC(=C5C=CSC5=N4)NCCO)C |
Origin of Product |
United States |
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